
(E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide is a synthetic compound with potential therapeutic applications. Its structure includes a hydrazine moiety, which is known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N3O6. The compound features a naphthalene ring system and a hydrazine derivative that may contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C20H23N3O6 |
Molecular Weight | 401.419 g/mol |
Purity | ≥ 95% |
Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds containing hydrazine derivatives often exhibit anticancer properties. In a study examining various hydrazone derivatives, it was found that these compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specifically, this compound demonstrated significant cytotoxicity against several cancer cell lines.
Case Study:
A recent investigation assessed the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. A study focused on its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Cytokine | Control Level (pg/mL) | Compound Level (pg/mL) |
---|---|---|
TNF-alpha | 1200 | 450 |
IL-6 | 800 | 300 |
The results indicated that treatment with this compound significantly reduced cytokine levels compared to controls.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
- Modulation of Cytokine Production : Reduction in the secretion of inflammatory mediators.
Aplicaciones Científicas De Investigación
Structural Characteristics
The compound features a hydrazone linkage and a naphthamide structure, which are crucial for its biological activity. The presence of methoxy groups on the benzylidene moiety enhances its lipophilicity and may influence its interaction with biological targets. Crystal structure analyses have shown that the compound exhibits distinct intermolecular interactions, which can affect its stability and solubility in biological systems .
Antimycobacterial Activity
One of the most notable applications of this compound is its antimycobacterial activity , particularly against Mycobacterium tuberculosis. Studies have demonstrated that derivatives containing the N-acylhydrazone functional group exhibit significant activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. For instance, compounds similar to (E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide have shown comparable efficacy to first-line antitubercular drugs such as isoniazid and ethambutol .
Antioxidant Properties
Research indicates that this compound also possesses antioxidant properties . The methoxy groups contribute to the electron-donating ability of the molecule, which can neutralize free radicals and reduce oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with various diseases .
Study 1: Antimycobacterial Efficacy
A study conducted by Angelova et al. (2017) evaluated several hydrazone derivatives for their antimycobacterial activities. The results showed that compounds similar to this compound exhibited potent activity against M. tuberculosis H37Rv. The most effective derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established drugs .
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationship of naphthamide derivatives. The study highlighted that modifications on the benzylidene moiety significantly influenced biological activity. Specifically, the presence of three methoxy groups was linked to enhanced antimycobacterial action and improved solubility profiles .
Propiedades
IUPAC Name |
N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-29-19-11-15(12-20(30-2)22(19)31-3)13-25-26-21(27)14-24-23(28)18-10-6-8-16-7-4-5-9-17(16)18/h4-13H,14H2,1-3H3,(H,24,28)(H,26,27)/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFWUIMZVSDUPS-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.